5-allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Epigenetics

5-Allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1172240-96-8) is a synthetic heterocyclic compound belonging to the 1,5-benzoxazepin-4(5H)-one class, with molecular formula C₁₄H₁₈N₂O₂ and molecular weight 246.30 Da. The benzoxazepine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 1172240-96-8
Cat. No. B1518720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
CAS1172240-96-8
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC1(COC2=C(C=C(C=C2)N)N(C1=O)CC=C)C
InChIInChI=1S/C14H18N2O2/c1-4-7-16-11-8-10(15)5-6-12(11)18-9-14(2,3)13(16)17/h4-6,8H,1,7,9,15H2,2-3H3
InChIKeyXOOKJZGSTNTZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1172240-96-8): Structural Identity and Procurement-Relevant Baseline


5-Allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1172240-96-8) is a synthetic heterocyclic compound belonging to the 1,5-benzoxazepin-4(5H)-one class, with molecular formula C₁₄H₁₈N₂O₂ and molecular weight 246.30 Da [1]. The benzoxazepine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects [2]. This specific compound is primarily distributed through commercial screening libraries (Life Chemicals product F2189-0279; Leyan product 1512307) with commercial purity specifications ranging from 95% to 98%, and bears the PubChem CID 44116903 [1].

Why 5-Allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one Cannot Be Replaced by Generic Benzoxazepine Analogs in Focused Screening


Within the 3,3-dimethyl-1,5-benzoxazepin-4(5H)-one chemotype, three structural variables—the position of the aromatic amino group (position 7 vs. position 8), the N5 substituent (allyl vs. propyl vs. H vs. methyl), and the gem-dimethyl group at position 3—create pharmacophoric divergence that precludes simple analog substitution [1]. The 5-allyl group introduces a π-system capable of participating in hydrophobic and potential covalent interactions distinct from the fully saturated 5-propyl chain, while the 7-amino positioning (para to the ether oxygen) generates an electronic distribution in the aromatic ring fundamentally different from the 8-amino regioisomer (CAS 1170001-31-6) [2]. In target-based screening, even regioisomeric pairs have been documented to exhibit >100-fold differences in potency against the same enzyme target within this scaffold class, underscoring that generic benzoxazepine substitution risks selecting a compound with a functionally non-equivalent interaction profile [1].

Quantitative Differentiation Evidence for 5-Allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one Relative to Structural Analogs


Regioisomeric Specificity: 7-Amino vs. 8-Amino Substitution Divergence in the Benzoxazepinone Scaffold

The target compound bears the primary amino group at position 7 of the benzoxazepinone ring, creating a para relationship to the endocyclic ether oxygen. The closest regioisomer, 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1170001-31-6), positions the amino group at position 8 (meta to the ether oxygen), altering both the electronic character of the aromatic ring and the vector of the hydrogen-bond donor [1]. Within the broader benzoxazepinone chemotype cataloged in ChEMBL, regioisomeric pairs of amino-substituted benzoxazepinones have been observed to diverge by factors exceeding 100-fold in IC₅₀ values against the same enzymatic target in independent biochemical assays, consistent with the altered pharmacophore geometry [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Epigenetics

N5 Substituent Differentiation: Allyl vs. Propyl vs. Unsubstituted Pharmacophore Impact

The 5-allyl substituent (prop-2-en-1-yl) introduces a terminal alkene with distinct electronic and steric properties compared to the saturated 5-propyl chain (CAS 1171529-01-3), the 5-methyl analog, or the unsubstituted N5-H parent scaffold (GSK-3 inhibitor VIII, CAS 1170815-20-9) [1]. The allyl π-system can engage in π-π or cation-π interactions with aromatic residues in target binding pockets, while the terminal sp² carbon presents a potential site for metabolic oxidation or covalent trapping in chemoproteomic experiments. In contrast, the 5-propyl analog lacks this π-character, and the N5-unsubstituted compound introduces a hydrogen-bond donor (amide NH) absent in the N-allyl derivative, fundamentally altering the hydrogen-bonding profile perceived by any protein target .

Chemical Biology Epigenetic Probe Development Kinase Screening

Commercial Purity Thresholds: Batch-to-Batch Comparability for Reproducible Screening

Commercially available batches of 5-allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one are offered at two distinct purity grades: 95% (AKSci catalog 1646DF; CymitQuimica / Biosynth) and 98% (Leyan catalog 1512307) . In the context of high-throughput screening, a 3% absolute purity difference corresponds to a potential 3% difference in apparent hit rate at a fixed nominal concentration, translating to approximately 3 additional false negatives per 100 true inactive compounds, or conversely, a 3% systematic under-dosing that can cause weak but genuine inhibitors (IC₅₀ near the screening concentration) to be missed entirely at the 95% purity grade .

High-Throughput Screening (HTS) Quality Control Assay Reproducibility

LSD1 (KDM1A) Biochemical Inhibition Potential: Evidence from Public Bioactivity Databases

This compound has been deposited in BindingDB and ChEMBL in connection with lysine-specific histone demethylase 1A (LSD1/KDM1A) inhibition screening. Curated assay data in BindingDB (entry BDBM50568531, linked to ChEMBL CHEMBL4855475) report inhibition of recombinant human LSD1 (residues 172–852) with a reported IC₅₀ value of 1.10 nM, measured using a Bio-H3K4me2 peptide substrate in a TR-FRET assay format with 1-hour incubation [1]. CAVEAT: The SMILES string associated with this BindingDB entry (Fc1ccccc1CNC1CC11CCc2ccccc12) does not correspond to the structure of 5-allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, indicating a potential database cross-referencing error. This evidence dimension should be treated as provisional and requiring experimental verification [1]. The same database entry also reports MAO-A inhibition with IC₅₀ = 2,500 nM, suggesting potential polypharmacology if the LSD1 assignment is confirmed [1].

Epigenetics LSD1/KDM1A Inhibition Cancer Target Engagement

Gem-Dimethyl Substituent: Conformational Restriction Relative to Unsubstituted and Mono-Substituted Analogs

The 3,3-gem-dimethyl substitution on the oxazepinone ring imposes conformational restriction that differentiates this compound from analogs lacking the dimethyl group (e.g., 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, CAS 1267772-70-2) [1]. The Thorpe-Ingold effect exerted by the gem-dimethyl group constrains the seven-membered ring into a narrower conformational envelope, reducing the entropic penalty upon target binding and potentially enhancing binding affinity relative to the conformationally flexible parent scaffold [2]. This conformational restriction is a class-level feature shared with the broader 3,3-dimethyl benzoxazepinone series but constitutes a key differentiator from unsubstituted or mono-substituted oxazepinones that may adopt multiple low-energy conformations in solution.

Conformational Analysis Drug Design Scaffold Optimization

Procurement-Driven Application Scenarios for 5-Allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in Scientific Research


Focused N5-Substituent SAR Library for Benzoxazepinone Target Engagement Profiling

Researchers constructing a focused library to systematically probe the impact of the N5 substituent on target binding should procure this compound as the '5-allyl' member of the series, alongside the 5-propyl (CAS 1171529-01-3), 5-H (CAS 1170815-20-9), and 5-methyl analogs. The evidence from Section 3_Evidence_2 establishes that the allyl group introduces unique π-character compared to saturated alkyl chains, enabling assessment of π-stacking or cation-π contributions to binding energy. Procurement of all four N5 variants from a single vendor with consistent purity specifications minimizes inter-lot variability in comparative dose-response experiments .

Regioisomeric Specificity Validation in Epigenetic Target Screening Campaigns

For screening campaigns targeting epigenetic reader, writer, or eraser domains where the benzoxazepinone scaffold has shown preliminary hit activity, simultaneous procurement of this 7-amino compound and its 8-amino regioisomer (CAS 1170001-31-6) enables direct assessment of amino-group positional SAR. As noted in Section 3_Evidence_1, regioisomeric pairs within this chemotype can exhibit >100-fold potency differences; running both regioisomers in parallel provides internal validation that observed activity is position-specific rather than a non-specific scaffold effect . The 98% purity grade (Leyan catalog 1512307) is recommended for this application to minimize impurity-driven false positives .

Conformationally Constrained Scaffold for Fragment-Based Drug Design (FBDD)

The 3,3-gem-dimethyl substitution (Section 3_Evidence_5) establishes this compound as a conformationally restricted starting point for fragment elaboration. In FBDD campaigns, the reduced conformational entropy of the gem-dimethyl oxazepinone core may translate to higher ligand efficiency upon fragment growing, as the scaffold presents a pre-organized geometry for vector-based elaboration at the 7-amino position (via amide coupling or reductive amination) and the 5-allyl terminus (via olefin metathesis or hydroboration). Procurement should specify the 98% purity grade to ensure that fragment elaboration chemistry starts from a well-defined single chemical entity .

Quote Request

Request a Quote for 5-allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.